

The Discovery and Synthesis of PIK-75: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in human cancers.[1] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][3][4] Initially identified through a dedicated PI3K drug discovery program, **PIK-75**, an imidazopyridine derivative, has been instrumental as a research tool for elucidating the role of p110α in cellular processes like insulin signaling and for exploring therapeutic strategies in oncology.[1][5][6] However, its clinical development has been hampered by poor solubility and stability.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **PIK-75**.

Mechanism of Action and Kinase Selectivity

PIK-75 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway.[9] The PI3K enzyme family catalyzes the synthesis of crucial lipid second messengers, and the p110α isoform is a primary mediator of insulin signaling and is often mutated in tumors.[1] By inhibiting p110α, PIK-75 blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of downstream effectors like the kinase Akt.[1][7] This disruption of the signaling cascade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][7]



PIK-75 is a reversible and highly selective inhibitor of p110 α , with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3] It is significantly more potent against p110 α than other Class I PI3K isoforms.[1][10] Notably, **PIK-75** is a noncompetitive inhibitor with respect to ATP when binding to p110 α .[10] Beyond PI3K, **PIK-75** is also a potent inhibitor of DNA-PK and has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9) in some contexts.[2][11][12]

Data Presentation: Inhibitory Activity of PIK-75

The following table summarizes the quantitative inhibitory activity of **PIK-75** against a panel of protein and lipid kinases. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[13]

IC50 (nM)	Notes
5.8	Over 200-fold more potent than against p110β.[1][2][3][10]
1300 (1.3 μΜ)	[1][2][3][10]
76	[1][2][3][10]
510	[2][10]
2	[2][3][4]
~1000 (~1 µM)	[2]
~10000 (~10 µM)	[2]
2300 (2.3 μΜ)	[2]
21000 (21 μM)	[2]
2600 (2.6 μM)	[2]
	5.8 1300 (1.3 μM) 76 510 2 ~1000 (~1 μM) ~10000 (~10 μM) 2300 (2.3 μM) 21000 (21 μM)

Experimental Protocols



PI3K Enzyme Activity Assay (Radiometric)

This protocol determines PI3K enzyme activity by measuring the incorporation of radioactive phosphate into its lipid substrate.

Materials:

- Purified PI3K enzyme (e.g., p110α/p85α)
- PIK-75 (dissolved in DMSO)
- Reaction Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂
- Substrate: 180 μM Phosphatidylinositol (PI)
- ATP Mix: 100 μM ATP containing 2.5 μCi of [y-32P]ATP
- Stop Solution: 1 M HCl
- Extraction Solution: Chloroform/Methanol (1:1 v/v)
- 2 M KCI
- Scintillation fluid and counter

Methodology:

- Prepare serial dilutions of PIK-75 in the reaction buffer.
- In a 50 μL reaction volume, combine the PI3K enzyme, PI substrate, and the desired concentration of **PIK-75**.
- Initiate the reaction by adding the ATP mix.
- Incubate the reaction mixture for 30 minutes at room temperature.[10]
- Stop the reaction by adding 50 μL of 1 M HCI.[10]



- Extract the phosphorylated lipid products by adding 100 μL of chloroform/methanol (1:1), followed by vortexing.[10]
- Add 250 μL of 2 M KCl to facilitate phase separation, and vortex again.
- Centrifuge to separate the organic and aqueous phases.
- Transfer a sample of the lower organic phase (containing the radiolabeled lipid) to a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., SKOV-3, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FCS)
- PIK-75
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization Buffer: 10% SDS in 0.01 M HCl
- 24-well or 96-well microplates
- Spectrophotometer

Methodology:

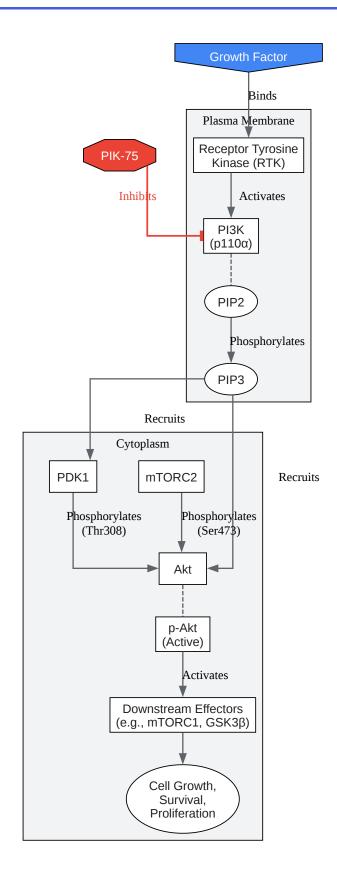
Seed cells in microplates at a predetermined density and allow them to adhere overnight.



- Treat the cells with various concentrations of **PIK-75** (or DMSO as a vehicle control) for a specified duration (e.g., 48 or 72 hours).[10]
- Following the incubation period, add MTT solution to each well and incubate for approximately 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
 Incubate overnight (approx. 16 hours) at 37°C.[10]
- Transfer samples to a 96-well plate and measure the absorbance (optical density) at a wavelength of 570 nm, with a reference wavelength of 690 nm.[10]
- Express data as a percentage of the control (untreated cells) and calculate IC50 values.

Mandatory Visualizations PI3K/Akt Signaling Pathway



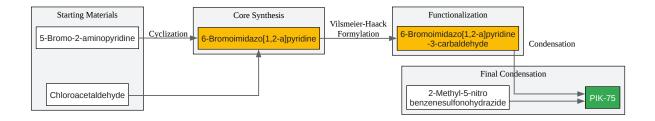


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Caption: PI3K signaling pathway and the inhibitory action of PIK-75.



General Synthesis Workflow for PIK-75



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Caption: Generalized synthetic route for **PIK-75**.

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